1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
The synthesis of 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine precursors, followed by their functionalization and coupling. Common synthetic routes include:
Cyclization reactions: Formation of the piperidine and piperazine rings through cyclization of appropriate precursors.
Sulfonylation: Introduction of the benzenesulfonyl group to the piperidine ring.
Coupling reactions: Use of coupling agents to link the piperidine and piperazine rings via the carbonyl and prop-2-yn-1-yl groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperidine and piperazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with proteins, potentially inhibiting their function. The piperidine and piperazine rings can enhance the compound’s binding affinity to receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar compounds to 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine include other piperidine and piperazine derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:
1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: This compound features a piperidine ring with a diphenylpropynyl group, differing in its substitution pattern and reactivity.
Piperidine derivatives: Various piperidine derivatives are studied for their pharmacological properties, each with unique functional groups that influence their biological activity.
The uniqueness of this compound lies in its combination of the benzenesulfonyl group with the piperidine and piperazine rings, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-3-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-2-10-20-12-14-21(15-13-20)19(23)17-7-6-11-22(16-17)26(24,25)18-8-4-3-5-9-18/h1,3-5,8-9,17H,6-7,10-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDSBLHOACPBON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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